molecular formula C11H22N2O2 B1177390 fimZ protein CAS No. 138160-43-7

fimZ protein

Katalognummer: B1177390
CAS-Nummer: 138160-43-7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FimZ is a DNA-binding regulatory protein in Salmonella enterica serovar Typhimurium that serves as the principal activator of type 1 fimbriae (T1F) expression . It belongs to the NarL family of two-component response regulators but lacks a canonical receiver domain, suggesting a unique activation mechanism . FimZ directly binds to the fimA promoter (encoding the major fimbrial subunit) to initiate transcription . Its activity is modulated by phosphorylation at residue D56, though the associated kinase remains unidentified . Beyond T1F regulation, FimZ interfaces with virulence systems such as SPI-1 (invasion genes) and flagellar biosynthesis, acting as a molecular switch between adhesion and motility .

Eigenschaften

CAS-Nummer

138160-43-7

Molekularformel

C11H22N2O2

Synonyme

fimZ protein

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of FimZ with Similar Regulatory Proteins

FimZ vs. FimY
  • Functional Roles :
    • FimZ: Primary activator of fimA; integrates signals from PhoPQ and Lrp to regulate T1F and SPI-1 .
    • FimY: Co-activator of FimZ; binds the fimZ promoter to enhance its expression and forms a complex with FimZ to activate fimA .
  • Mechanistic Differences: FimY cannot activate fimA independently but amplifies FimZ activity through mutual promoter cross-activation (fimY ↔ fimZ) . FimZ overexpression bypasses FimY dependency, indicating hierarchical dominance .
  • Data Summary :

    Protein Binding Target Regulation of fimA Dependency
    FimZ fimA promoter Direct activation Independent
    FimY fimZ promoter Indirect via FimZ Requires FimZ
FimZ vs. FimW
  • Functional Roles :
    • FimZ: Activates fimA and represses flagellar genes (flhDC) .
    • FimW: Represses fimA by degrading FimZ and inhibiting fimY transcription .
  • Mechanistic Antagonism :
    • FimW binds phosphorylated FimZ, reducing its availability for fimA activation .
    • FimW expression increases under low-fimbriation conditions, creating a negative feedback loop .
  • Impact on Fimbriation: Condition fimA Expression Level Wild-type FimZ High (Basal activation) ΔFimW mutant 4–8× higher FimZ overexpression Hyper-fimbriated, non-motile
FimZ vs. Lrp and H-NS
  • Functional Roles :
    • Lrp: Activates fimZ by displacing H-NS from the AT-rich fimZ promoter .
    • H-NS: Global repressor of AT-rich DNA; antagonized by Lrp at the fimZ promoter .
  • Regulatory Dynamics :
    • Lrp enhances FimZ production, indirectly boosting fimA .
    • H-NS deletion restores fimA expression in ΔLrp mutants, highlighting their competitive binding .
FimZ vs. FliZ (Flagellar Regulator)
  • Cross-Regulatory Interaction :
    • FimZ: Downregulates flhDC (master flagellar operon), suppressing motility .
    • FliZ: Post-transcriptionally inhibits FimZ, reducing T1F expression and promoting motility .
  • Bistable Phenotype: High FimZ → Fimbriation dominant; High FliZ → Motility dominant .

Integrated Regulatory Network and Functional Implications

FimZ operates within a complex network balancing adhesion, invasion, and motility (Table 1):

Table 1: FimZ-Dependent Regulation of Virulence Pathways

Pathway Regulatory Effect of FimZ Key Partners
T1F Biosynthesis Direct activation of fimA FimY, Lrp
Flagellar Synthesis Repression of flhDC FliZ
SPI-1 (Invasion) Indirect activation via PhoPQ HilA, HilE
Oxidative Stress Modulates cpxP, soxS STM0551

Key Findings :

  • ΔFimZ mutants exhibit increased flagellar motility and chemotaxis gene expression .
  • FimZ interacts with STM0551, an EAL-domain protein that degrades c-di-GMP, linking fimbriation to biofilm suppression .

Q & A

Q. What is the primary regulatory role of FimZ in Salmonella enterica virulence mechanisms?

FimZ acts as a transcriptional regulator controlling the expression of type 1 fimbriae (adhesion structures) and flagella (motility structures). It directly activates the fimA promoter while repressing the flhDC operon, which governs flagellar synthesis. This dual regulation creates a "stick or swim" phenotypic switch critical for infection cycles . Methodologically, this was established using PfimA-lacZ transcriptional fusions, motility assays in soft agar, and yeast agglutination tests to quantify fimbriae production .

Q. How do Lrp and H-NS interact with FimZ to regulate type 1 fimbriae expression?

Lrp (leucine-responsive regulatory protein) binds to AT-rich regions of the fimZ promoter, antagonizing the global repressor H-NS. At low concentrations, Lrp activates fimZ transcription, enabling FimZ to stimulate fimA. At high concentrations, Lrp represses fimA by competing with FimZ for promoter binding. H-NS silences fimZ under non-permissive conditions. Key methods include electrophoretic mobility shift assays (EMSAs) with purified Lrp/H-NS proteins and site-directed mutagenesis of promoter motifs .

Q. What environmental signals influence FimZ-mediated regulation?

Nutrient availability (e.g., leucine levels) modulates Lrp concentration, which indirectly controls FimZ activity. Oxidative stress (e.g., H₂O₂ exposure) downregulates FimZ-dependent fimbriae production, as shown in transcriptomic studies comparing wild-type and fimZ mutants under stress conditions . Experimental approaches involve growth in defined media (e.g., M9 minimal media with leucine titration) and RNA-seq profiling .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in FimZ’s dual regulatory roles?

Discrepancies arise from context-dependent Lrp concentrations and promoter occupancy. For example, FimZ activates fimA but represses flhDC. To address this, researchers use:

  • Chromatin immunoprecipitation (ChIP) to map FimZ binding sites across the genome.
  • Quantitative PCR to measure fimA and flhDC expression under varying Lrp levels.
  • Fluorescence anisotropy assays to assess competitive binding between FimZ and Lrp at shared promoter regions .

Q. How can systems biology models elucidate FimZ’s regulatory network?

Computational models integrating transcriptomic and proteomic data predict FimZ’s cross-talk with virulence pathways (e.g., SPI-1 invasion genes). For instance:

  • Boolean network modeling simulates FimZ’s role in the hilA (SPI-1) regulatory cascade.
  • Stochastic simulations account for noise in Lrp-FimZ interactions during host-cell adhesion. These models are validated using fimZ knockout strains in murine infection models .

Q. What methodologies validate FimZ-DNA interactions in vitro?

  • Electrophoretic mobility shift assays (EMSAs) with purified FimZ protein and fluorescently labeled fimA promoter DNA.
  • DNase I footprinting to identify precise binding motifs (e.g., AT-rich sequences in PfimA).
  • Surface plasmon resonance (SPR) to quantify binding kinetics and affinity under varying ionic conditions .

Q. How does FimZ contribute to oxidative stress adaptation in Salmonella?

fimZ mutants exhibit increased sensitivity to H₂O₂ and sulfate stress, linked to dysregulation of sodA (superoxide dismutase) and katG (catalase). Researchers employ:

  • Disk diffusion assays with reactive oxygen species (ROS)-generating agents.
  • GFP transcriptional reporters fused to stress-response promoters (e.g., oxyR).
  • Metabolomic profiling to track redox balance in fimZ mutants .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., FimZ’s activation/repression of fimA), replicate experiments under standardized conditions (e.g., controlled Lrp levels) and use statistical tools like ANOVA to assess variability .
  • Data Integration : Combine structural (e.g., AlphaFold-predicted FimZ conformations) and functional data (e.g., transcriptomics) to build holistic models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.